molecular formula C8H14Cl2N2 B1355544 1,2-Phenylenedimethanamine dihydrochloride CAS No. 21294-14-4

1,2-Phenylenedimethanamine dihydrochloride

Cat. No. B1355544
CAS RN: 21294-14-4
M. Wt: 209.11 g/mol
InChI Key: VDEOIFDDSWXYDA-UHFFFAOYSA-N
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Description

1,2-Phenylenedimethanamine dihydrochloride is a compound with the molecular formula C8H14Cl2N2 . It is also known by other names such as 2-Aminomethyl-benzylamine dihydrochloride and o-Xylylenediamine dihydrochloride . The molecular weight of this compound is 209.11 g/mol .


Molecular Structure Analysis

The InChI representation of 1,2-Phenylenedimethanamine dihydrochloride is InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H . The Canonical SMILES representation is C1=CC=C(C(=C1)CN)CN.Cl.Cl .


Physical And Chemical Properties Analysis

The computed properties of 1,2-Phenylenedimethanamine dihydrochloride include a molecular weight of 209.11 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 208.0534038 g/mol and the topological polar surface area is 52 Ų .

Scientific Research Applications

Chemical Synthesis and Characterization

1,2-Phenylenedimethanamine dihydrochloride, through its derivatives and analogs, plays a role in chemical synthesis and characterization. For instance, substances based on the 1,2-diarylethylamine template have been investigated for various potential clinical applications. These substances can function as NMDA receptor antagonists, demonstrating the potential of 1,2-Phenylenedimethanamine derivatives in pharmacology and neuroscience research (Dybek et al., 2019).

Metabolic Studies

In metabolic research, derivatives of 1,2-Phenylenedimethanamine dihydrochloride, like triethylene tetramine dihydrochloride, have been studied for their interactions with copper, iron, and zinc. This research is particularly relevant in the context of diseases like Wilson's disease, where copper accumulates in organs. Understanding how these derivatives metabolize and chelate metals provides insights into potential treatments for such conditions (Kodama et al., 1997).

Pharmaceutical Applications

1,2-Phenylenedimethanamine dihydrochloride and its analogs are significant in pharmaceutical research. For example, 1-Phenylethanol, derived from similar chemical structures, is used in pharmaceuticals as an anti-inflammatory and analgesic agent. Research into the selective synthesis of such compounds, utilizing environmentally friendly methods, highlights the pharmaceutical potential of these compounds (More & Yadav, 2018).

Receptor Binding Studies

Derivatives of 1,2-Phenylenedimethanamine dihydrochloride have been used in receptor binding studies. For instance, compounds based on (1,2-diaminoethane)dichloroplatinum(II) linked to dihydroxy-2-phenylindole have been studied for their affinity to the estrogen receptor. These studies provide insights into receptor-ligand interactions, which are crucial in drug development (Knebel & von Angerer, 1988).

Environmental and Toxicology Studies

1,2-Phenylenedimethanamine dihydrochloride-related compounds are also significant in environmental and toxicology studies. Research into the percutaneous absorption of N-Phenyl-2-naphthylamine, an antioxidant related to 1,2-Phenylenedimethanamine dihydrochloride, under workplace conditions provides important information about occupational health risks and environmental safety (Marek et al., 2017).

Safety and Hazards

1,2-Phenylenedimethanamine dihydrochloride is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction . It is also suspected of causing genetic defects and cancer . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

1,2-Phenylenedimethanamine dihydrochloride, also known as 2-AMINOMETHYL-BENZYLAMINE DIHYDROCHLORIDE, is primarily used as a reagent in the preparation of primary amines from alkyl halides . The primary targets of this compound are therefore alkyl halides, which are organic compounds containing a halogen (such as chlorine, bromine, fluorine, or iodine) attached to an alkyl group.

Mode of Action

The compound interacts with its targets (alkyl halides) through a nucleophilic substitution reaction. In this reaction, the amine group in the 1,2-Phenylenedimethanamine dihydrochloride acts as a nucleophile, donating a pair of electrons to the electrophilic carbon in the alkyl halide. This results in the formation of a new carbon-nitrogen bond and the release of a halide ion .

Biochemical Pathways

The exact biochemical pathways affected by 1,2-Phenylenedimethanamine dihydrochloride depend on the specific alkyl halides it is reacting with. In general, the compound plays a crucial role in the synthesis of primary amines, which are involved in a wide range of biochemical processes, including protein synthesis and neurotransmitter regulation .

Pharmacokinetics

The compound is known to be soluble in diethyl ether, ethyl acetate, and methanol, but insoluble in water and most organic solvents . This suggests that its bioavailability may be influenced by factors such as solvent choice and pH.

Result of Action

The primary result of the action of 1,2-Phenylenedimethanamine dihydrochloride is the formation of primary amines from alkyl halides . These amines can then participate in further reactions, serving as building blocks for more complex organic compounds.

Action Environment

The action of 1,2-Phenylenedimethanamine dihydrochloride is influenced by several environmental factors. For instance, the compound is stable in air and remains unchanged when heated at 100°C . Additionally, the reaction with alkyl halides is likely to be influenced by factors such as temperature, solvent choice, and the presence of other reagents. It’s important to optimize these conditions to ensure the efficient and selective formation of the desired primary amine products.

properties

IUPAC Name

[2-(aminomethyl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEOIFDDSWXYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491287
Record name (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Phenylenedimethanamine dihydrochloride

CAS RN

21294-14-4
Record name (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Xylylenediamine dihydrochloride
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